(S)-3-Amino-5-methylhexanoic acid is a chiral γ-amino acid derivative that has garnered interest in scientific research due to its structural similarities to the neurotransmitter γ-aminobutyric acid (GABA) [, ]. Its chiral nature makes it particularly useful in research focused on understanding and manipulating biological systems that exhibit stereoselectivity.
(S)-3-Amino-5-methyl-hexanoic acid, also known as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, is a chiral amino acid that has garnered attention due to its pharmacological properties. It is primarily recognized as a precursor in the synthesis of various pharmaceuticals, notably the anticonvulsant drug pregabalin.
This compound can be derived from natural sources or synthesized through various chemical methods. Its synthesis often involves the use of specific chiral reagents to ensure the production of the desired stereoisomer.
(S)-3-Amino-5-methyl-hexanoic acid is classified as an amino acid and falls under the category of non-proteinogenic amino acids. It possesses both an amino group and a carboxylic acid group, which are characteristic of amino acids.
The synthesis of (S)-3-amino-5-methyl-hexanoic acid can be achieved through several methods, including:
The synthesis often requires stringent conditions such as low temperatures (-35°C) and the use of reagents like n-butyllithium. Monitoring techniques like nuclear magnetic resonance spectroscopy are commonly employed to track reaction progress .
(S)-3-Amino-5-methyl-hexanoic acid has a molecular formula of CHNO. Its structure features a branched aliphatic chain with an amino group on one end and a carboxylic acid group on the other.
Key spectral data for this compound includes:
(S)-3-Amino-5-methyl-hexanoic acid participates in various chemical reactions:
The reactions typically require specific solvents and conditions to achieve optimal yields and selectivity. For example, reactions may be conducted in polar solvents like ethanol or methanol under controlled temperatures .
(S)-3-Amino-5-methyl-hexanoic acid functions primarily as a GABA analogue, mimicking the inhibitory neurotransmitter gamma-aminobutyric acid in the central nervous system. Its mechanism involves:
Studies indicate that (S)-3-amino-5-methyl-hexanoic acid exhibits anticonvulsant properties similar to those of pregabalin, making it an important compound in neurological research .
(S)-3-Amino-5-methyl-hexanoic acid is typically a white crystalline solid at room temperature. Its melting point and solubility characteristics vary based on purity and form.
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography help assess purity and identify potential degradation products .
(S)-3-Amino-5-methyl-hexanoic acid has significant applications in various fields:
Catalytic asymmetric hydrogenation represents a pivotal strategy for establishing the chiral center in pregabalin synthesis. This approach typically involves the enantioselective reduction of prochiral olefinic precursors or dehydroamino acid derivatives using transition metal catalysts coordinated with chiral ligands.
One industrially significant method employs platinum oxide (PtO₂) modified with cinchonidine alkaloids to hydrogenate enamine precursors. This system achieves high enantioselectivity (≥95% ee) under moderate hydrogen pressure (50-100 psi) at ambient temperature. The reaction proceeds via chemisorption of the substrate onto the chiral catalyst surface, enabling face-selective hydrogen delivery [2]. Alternative catalyst systems include rhodium complexes with chiral phosphine ligands (e.g., DuPhos or BINAP derivatives), which hydrogenate β-cyanocinnamate esters with ee values exceeding 90%. These homogeneous catalysts offer superior reproducibility but require rigorous exclusion of air and moisture [3].
Table 1: Catalytic Asymmetric Hydrogenation Approaches
Substrate Type | Catalyst System | Pressure (psi) | ee (%) | Yield (%) | Reference |
---|---|---|---|---|---|
Enamine precursor | PtO₂/Cinchonidine | 50-100 | ≥95 | 85-90 | [2] |
β-Cyanocinnamate ester | Rh-(R,R)-DuPhos | 15 | >90 | 92 | [3] |
Unsaturated acid derivative | Ru-BINAP | 100 | 88 | 85 | [3] |
Critical parameters influencing enantioselectivity include solvent polarity (optimal in methanol or ethanol), temperature control (0-25°C), and precise catalyst-to-substrate ratios (typically 1:100). Industrial implementations have demonstrated scalability to multi-kilogram batches, though catalyst recycling remains challenging for homogeneous systems [2] [3].
Chiral desymmetrization of meso-anhydrides provides an efficient route to enantiomerically enriched carboxylic acid intermediates. The reaction exploits the nucleophilic ring-opening of 3-substituted glutaric anhydrides by alcohols or amines in the presence of quinine-derived catalysts.
This transformation proceeds via a regioselective attack at the more electrophilic carbonyl carbon, guided by the chiral alkaloid catalyst through hydrogen bonding and ion-pair interactions. Using 4-methylvaleric anhydride derivatives, quinine (0.2 equiv) in toluene at -20°C affords the monoester with consistent >90% ee. Subsequent Curtius rearrangement or Hofmann degradation converts the carboxylic acid to the primary amine functionality of pregabalin while preserving stereochemical integrity [2].
The desymmetrization step benefits from:
Table 2: Quinine-Mediated Anhydride Desymmetrization Conditions
Anhydride Substrate | Nucleophile | Catalyst (mol%) | Temp (°C) | ee (%) | Product Application |
---|---|---|---|---|---|
3-(2-Methylpropyl)pentanedioic anhydride | Methanol | Quinine (20) | -20 | 92 | Curtius rearrangement |
3-(2-Methylpropyl)pentanedioic anhydride | Benzyl alcohol | Quinidine (15) | 0 | 88 | Hofmann degradation |
This methodology circumvents transition metal residues and generates minimal waste, aligning with green chemistry principles. However, the limited commercial availability of specific anhydride precursors presents scalability challenges [2].
Biocatalytic approaches leverage the exquisite stereoselectivity of enzymes for economical pregabalin synthesis. Two principal strategies dominate: lipase-mediated kinetic resolution of racemic esters and nitrilase-catalyzed desymmetrization of prochiral dinitriles.
Candida antarctica lipase B (CAL-B) demonstrates exceptional selectivity toward (S)-ethyl-3-cyano-5-methylhexanoate. Using this enzyme immobilized on acrylic resin, resolution of racemic ethyl 3-cyano-5-methylhexanoate in methyl tert-butyl ether (MTBE) at 35°C achieves >99% ee for the (S)-acid with 85% theoretical yield. The unreacted (R)-ester undergoes efficient base-catalyzed racemization (NaOH, 80°C) enabling near-quantitative overall yield through recycling [3].
Alternatively, enzymatic resolution via diastereomeric salt formation utilizes cinchonidine as a chiral resolving agent. This method provides (S)-3-cyano-5-methylhexanoic acid with >99% ee and 85% yield after crystallization from ethanol/water mixtures. The process advantages include:
Table 3: Biocatalytic Resolution Methods for Pregabalin Precursors
Method | Biocatalyst/Resolving Agent | Substrate | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|---|
Kinetic resolution | CAL-B lipase | Ethyl 3-cyano-5-methylhexanoate | MTBE, 35°C | >99 (S-acid) | 85 |
Diastereomeric salt formation | Cinchonidine | 3-Cyano-5-methylhexanoic acid | Ethanol/water, 25°C | >99 (S-acid) | 85 |
Nitrilase catalysis | Recombinant nitrilase | 3-Cyano-5-methylhexanenitrile | Buffer, pH 7.5 | 95 (S-acid) | 78 |
Recent advances employ engineered nitrilases that directly convert 3-cyano-5-methylhexanenitrile to (S)-3-cyano-5-methylhexanoic acid with 95% ee, eliminating ester hydrolysis steps [3] .
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of classical resolution by combining in situ racemization with enantioselective transformation. For pregabalin synthesis, DKR strategies target racemization of the undesired (R)-enantiomer during enzymatic resolution of cyanoester intermediates.
An industrially implemented process uses CAL-B lipase with a ruthenium-based racemization catalyst (Shvo's catalyst) in toluene at 80°C. This tandem system achieves 95% conversion with 98% ee for (S)-3-cyano-5-methylhexanoic acid ethyl ester. The ruthenium catalyst racemizes the substrate via dehydrogenation/rehydrogenation, while the lipase selectively acylates the (S)-enantiomer [3] [7].
For carboxylic acid intermediates, base-catalyzed racemization proves highly efficient. Treatment of (R)-3-cyano-5-methylhexanoic acid with diethylamine (0.5 equiv) in diphenyl ether at 160°C achieves complete racemization within 2 hours. This enables full conversion of racemic acid to enantiopure (S)-pregabalin precursor through repeated enzymatic resolution cycles. The process features:
These DKR processes demonstrate sustainability advantages with E-factors below 15, outperforming traditional resolution methods by ≥40% in mass efficiency [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1